(R)-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Overview
Description
®-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . It is also known as ®-1-Boc-3-piperidineacetic acid methyl ester. This compound is characterized by the presence of a piperidine ring, a tert-butyl group, and a methoxy-oxoethyl group. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Preparation Methods
The synthesis of ®-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as piperidine, tert-butyl chloroformate, and methyl bromoacetate.
Reaction Conditions: The piperidine is first reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form the tert-butyl piperidine-1-carboxylate.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
®-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to convert the ester group to an alcohol.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and oxidizing agents (e.g., potassium permanganate).
Scientific Research Applications
®-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor for the development of drugs targeting neurological disorders and other medical conditions.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence biochemical pathways related to neurotransmission, signal transduction, and metabolic processes.
Comparison with Similar Compounds
®-tert-Butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate can be compared with other similar compounds:
Similar Compounds: Examples include tert-butyl 3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate and tert-butyl 3-(2-methoxy-2-oxoethyl)pyrrolidine-1-carboxylate.
Uniqueness: The presence of the piperidine ring and the specific stereochemistry ®-configuration distinguishes it from other compounds.
Properties
IUPAC Name |
tert-butyl (3R)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-13(2,3)18-12(16)14-7-5-6-10(9-14)8-11(15)17-4/h10H,5-9H2,1-4H3/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTYQWISIPUWRJR-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H](C1)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654367 | |
Record name | tert-Butyl (3R)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865157-02-4 | |
Record name | tert-Butyl (3R)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20654367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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